molecular formula C10H13N3O B11908516 1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one CAS No. 61327-49-9

1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

Cat. No.: B11908516
CAS No.: 61327-49-9
M. Wt: 191.23 g/mol
InChI Key: UVHWAGFKQHASNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one (CID 12342654) is a chemical compound with the molecular formula C10H13N3O . It belongs to the class of pyrazolopyridine derivatives, which are privileged scaffolds in medicinal chemistry due to their close structural similarity to purine bases, functioning as bioisosteres of adenine . This makes them highly valuable for the design and synthesis of novel kinase inhibitors, particularly in oncology research. The 1H-pyrazolo[3,4-c]pyridine core is a key heterocyclic system of significant interest in drug discovery, with over 300,000 related structures described in the scientific literature . These compounds are extensively investigated as potential therapeutic agents, with their substitution pattern at the N1 position, such as an ethyl group in this case, being a common and critical feature for biological activity . Researchers utilize this specific pyrazolopyridine derivative as a key synthetic intermediate or a core building block for developing targeted molecular therapies. Its primary research value lies in its application as a precursor for the synthesis of more complex molecules that act as CDK2 (Cyclin-Dependent Kinase 2) inhibitors . CDK2 plays a critical role in cell cycle progression, and its inhibition is a compelling strategy for the selective treatment of various cancers, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

61327-49-9

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1-ethyl-3,6-dimethylpyrazolo[3,4-c]pyridin-7-one

InChI

InChI=1S/C10H13N3O/c1-4-13-9-8(7(2)11-13)5-6-12(3)10(9)14/h5-6H,4H2,1-3H3

InChI Key

UVHWAGFKQHASNI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CN(C2=O)C)C(=N1)C

Origin of Product

United States

Preparation Methods

Synthesis of the Intermediate

The first step involves the preparation of a key intermediate through condensation. Ethanol, sodium ethoxide, and diethyl oxalate are mixed in a molar ratio where ethanol is 6–9 times the amount of diethyl oxalate. Acetone is slowly dripped into the solution while maintaining the internal temperature below 15°C to prevent exothermic side reactions. After 24 hours of reaction, the intermediate—a β-keto ester derivative—is isolated. Critical parameters include:

  • Diethyl oxalate as the main substrate.

  • Sodium ethoxide (0.45–0.5 equivalents) as the base catalyst.

  • Strict temperature control (<15°C) to minimize byproduct formation.

The intermediate is purified via extraction with dichloromethane (8–12 times the main raw material volume) and aqueous workup.

Cyclization with Methylhydrazine

In the second step, the intermediate reacts with methylhydrazine in dimethylformamide (DMF). DMF is added at 3–4 times the intermediate’s mass, and the solution is cooled to 5–15°C. Methylhydrazine (40% solution) is dripped slowly, maintaining temperatures below 15°C to avoid decomposition. The mixture is then heated to 40–50°C for 6 hours, facilitating cyclization into the pyrazolo-pyridine core. Post-reaction, the crude product is concentrated under reduced pressure and purified via vacuum distillation.

Key Advantages:

  • Yield : ~85–90% (reported in patent CN112279812A).

  • Purity : >98% after distillation.

  • Scalability due to straightforward temperature and stoichiometric control.

Bischler-Napieralsky Cyclization Approach

Reaction Mechanism and Conditions

An alternative method adapts the Bischler-Napieralsky reaction, traditionally used for synthesizing isoquinoline derivatives. While the original study focused on pyrazolo[4,3-c]pyridines, analogous conditions can be applied to the target compound. Key steps include:

  • Phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) as cyclization agents.

  • Reaction at elevated temperatures (80–100°C) to promote intramolecular cyclization.

For 1-ethyl-3,6-dimethyl derivatives, the starting material would likely be a substituted pyrazolinone with an appropriate side chain. For example, 3-(2-amidoethyl)-pyrazolin-5-one derivatives can undergo cyclization under acidic conditions to form the pyrazolo-pyridine scaffold.

Challenges and Modifications

  • Oxidation of Side Chains : Uncontrolled conditions may oxidize methylene (-CH₂-) groups to ketones (-CO-), leading to undesired byproducts.

  • Reagent Selection : Phosphorus pentoxide (P₂O₅) in pyridine has been used in modified Sugasawa reactions to improve cyclization efficiency.

Comparative Performance:

  • Yield : ~70–75% (estimated from analogous reactions).

  • Purity : Requires chromatography due to byproduct formation.

Comparative Analysis of Preparation Methods

ParameterTwo-Step CondensationBischler-Napieralsky
Starting Materials Diethyl oxalate, acetonePyrazolinone derivatives
Key Reagents Methylhydrazine, DMFPOCl₃, PCl₅, P₂O₅
Reaction Time 30 hours total12–24 hours
Temperature Range 15–50°C80–100°C
Yield 85–90%70–75%
Purity >98%90–95%
Scalability HighModerate

Optimization Strategies

Temperature and Stoichiometry

The two-step method’s success hinges on maintaining low temperatures during acetone and methylhydrazine addition. Exceeding 15°C risks dimerization of intermediates. Similarly, stoichiometric precision—e.g., using 0.45–0.5 equivalents of sodium ethoxide—ensures complete deprotonation without base excess.

Solvent Selection

DMF enhances cyclization efficiency due to its high polarity and ability to stabilize transition states. Alternatives like acetonitrile or THF may reduce yields by 10–15%.

Byproduct Mitigation

In the Bischler-Napieralsky route, substituting POCl₃ with P₂O₅/pyridine reduces oxidation byproducts, improving purity to ~90% .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrazole or pyridine rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolopyridine derivatives.

Scientific Research Applications

1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrazolo[3,4-c]pyridin-7(6H)-one scaffold is shared across multiple pharmacologically active compounds. Below is a comparative analysis of derivatives with distinct substitution patterns and biological activities:

Anticancer Pyrazolo[3,4-c]pyridine Derivatives

describes 3-(substituted)-5,6-dihydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridin-7(4H)-one derivatives synthesized on a gram scale. These compounds, bearing diverse substituents (e.g., aryl, alkyl), were evaluated for anticancer activity.

MCH-R1 Antagonists: Pyrrolo[3,4-b]pyridin-7(6H)-ones

highlights pyrrolo[3,4-b]pyridin-7(6H)-ones optimized as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists. The 2-[(4-fluorophenyl)thio] derivative (7b) demonstrated high potency (IC₅₀ < 10 nM) and favorable pharmacokinetics, attributed to the arylthio group’s electron-withdrawing effects.

sGC Stimulators: Pyrazolo[3,4-c]pyridin-7(6H)-ones

and report novel 1H-pyrazolo[3,4-c]pyridin-7(6H)-one derivatives (e.g., DPK-399, KL-67) as soluble guanylyl cyclase (sGC) stimulators. These compounds elevate cGMP levels in vascular smooth muscle cells (VSMCs) and inhibit PDGF-BB-induced proliferation. While the 1-ethyl-3,6-dimethyl derivative shares the core scaffold, its substituents may limit cGMP modulation efficiency compared to analogs with electron-deficient aromatic rings or hydrogen-bond acceptors .

Factor Xa Inhibitors

and detail pyrazolo[3,4-c]pyridin-7(6H)-one-based Factor Xa inhibitors (e.g., 1-(4-methoxyphenyl)-6-aryl derivatives). These compounds exhibit nanomolar inhibitory activity (Ki ~0.93) due to bulky substituents like trifluoromethyl and methoxyphenyl groups, which enhance hydrophobic interactions with the enzyme’s S1 pocket. The 1-ethyl-3,6-dimethyl derivative’s smaller substituents likely reduce Factor Xa affinity but may improve bioavailability .

Structural and Pharmacokinetic Comparison Table

Compound Substituents Biological Activity Key Pharmacokinetic Properties
1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one 1-Ethyl, 3-Me, 6-Me Under investigation (potential sGC modulation) Predicted high metabolic stability
Anticancer derivatives () 3-Substituted (e.g., tetrahydroisoquinoline) Anticancer (MTT assay) Moderate solubility due to bulky groups
MCH-R1 antagonist 7b () 2-[(4-Fluorophenyl)thio] MCH-R1 antagonism (IC₅₀ < 10 nM) High metabolic stability, minimal CYP inhibition
Factor Xa inhibitor (3CS7, ) 1-(4-Methoxyphenyl), 3-CF₃, 6-Aryl Factor Xa inhibition (Ki ~0.93) High protein binding, potential CYP interactions
sGC stimulator DPK-399 () Aromatic and hydrogen-bonding substituents sGC stimulation (cGMP elevation) Moderate half-life, cell permeability

Key Research Findings

  • Substituent Impact : Bulky or polar groups (e.g., arylthio, CF₃) enhance receptor/enzyme binding but may reduce solubility. Simpler alkyl groups (e.g., ethyl, methyl) favor metabolic stability .
  • Scaffold Versatility : The pyrazolo[3,4-c]pyridin-7(6H)-one core is adaptable to diverse targets (sGC, MCH-R1, Factor Xa) via strategic substitutions .
  • Pharmacokinetic Trade-offs : Compounds with complex substituents (e.g., Factor Xa inhibitors) often require optimization for bioavailability, whereas alkylated derivatives (e.g., 1-ethyl-3,6-dimethyl) may offer advantages in early-stage development .

Biological Activity

1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one is a heterocyclic compound characterized by its unique pyrazolo[3,4-c]pyridine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizing data from various studies.

  • Molecular Formula: C10H13N3O
  • Molecular Weight: 191.23 g/mol
  • CAS Number: 61327-49-9

The compound features an ethyl group at the nitrogen position and two methyl groups at the 3 and 6 positions of the pyrazole ring, which may influence its biological activity and pharmacokinetic properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-c]pyridine scaffold. For instance, derivatives of this compound have been shown to inhibit microtubule assembly and induce apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM . The following table summarizes key findings related to its anticancer activity:

StudyCell LineConcentration (μM)Effect
MDA-MB-2311.0Induces apoptosis
HepG2VariesAntiproliferative effects observed
Various-Effective against multiple cancer types

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown promising results against various bacterial strains, indicating its potential as an antibacterial agent. The mechanism of action often involves inhibition of bacterial DNA gyrase, a validated target for drug discovery .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This includes:

  • Enzyme Inhibition: Binding to active sites or allosteric sites on enzymes.
  • Microtubule Destabilization: Disruption of microtubule dynamics which is crucial for cell division.

Case Studies

Several case studies have explored the pharmacological effects of this compound:

  • Study on Apoptosis Induction:
    • Objective: Evaluate the apoptosis-inducing effects on MDA-MB-231 cells.
    • Findings: Enhanced caspase-3 activity was noted, confirming apoptotic pathways were activated at higher concentrations (10 μM) .
  • Antibacterial Screening:
    • Objective: Assess antibacterial efficacy against Staphylococcus aureus and E. coli.
    • Findings: Compounds derived from this scaffold exhibited significant antibacterial activity compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves cyclization of pyrazole precursors with substituted pyridines. For example, ethyl and methyl groups are introduced via alkylation reactions under acidic or basic conditions. Key steps include:

  • Cyclization : Use of catalysts like p-toluenesulfonic acid to facilitate ring closure .
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the product .
  • Optimization : Temperature control (60–80°C) and solvent selection (DMF or THF) improve yields .

Q. How is the molecular structure of this compound confirmed using spectroscopic techniques?

  • Analytical Workflow :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., ethyl protons at δ 1.2–1.4 ppm, methyl groups at δ 2.3–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 219.1) .
  • X-ray Crystallography : Resolves fused-ring geometry and hydrogen-bonding networks .

Advanced Research Questions

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies for this compound?

  • Case Example : Discrepancies in bioactivity between ethyl- and methyl-substituted analogs may arise from steric effects or electronic modulation.

  • Resolution :
  • Computational Modeling : DFT calculations assess substituent effects on electron density at the pyridinone core .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity changes to resolve conflicting receptor interaction data .

Q. How are bioactivity assays designed to evaluate its enzyme inhibition potential?

  • Protocols :

  • Kinetic Assays : Measure IC50_{50} values against kinases (e.g., CDK2) using fluorogenic substrates .
  • Cellular Models : Dose-response curves in cancer cell lines (e.g., MCF-7) with ATP-competitive inhibition validation via Western blot .
  • Counter-Screening : Test selectivity against off-target enzymes (e.g., PIM-1 kinase) to minimize false positives .

Q. What advanced purification techniques ensure high purity for pharmacological studies?

  • Methods :

  • Preparative HPLC : C18 columns with acetonitrile/water gradients (≥95% purity) .
  • Recrystallization : Use of ethanol/water mixtures to remove trace impurities .
  • HPLC-MS Monitoring : Real-time tracking of byproduct formation during scale-up .

Q. How can computational tools predict metabolic stability and toxicity?

  • Approaches :

  • ADMET Prediction : Software like Schrödinger’s QikProp estimates CYP450 inhibition and hepatotoxicity risks .
  • Metabolite Identification : LC-MS/MS identifies oxidation products (e.g., N-dealkylation) in microsomal assays .

Key Considerations

  • Contradiction Management : Conflicting solubility data may arise from polymorphic forms. Use powder XRD to identify crystalline vs. amorphous states .
  • SAR Refinement : Combine fragment-based drug design (FBDD) with mutagenesis studies to validate binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.